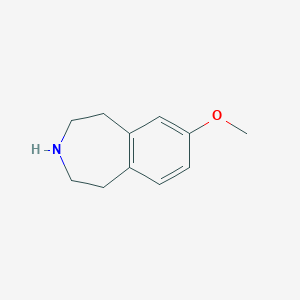








|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:23]=[CH:22][C:6]2[CH2:7][CH2:8][N:9](S(C3C=CC(C)=CC=3)(=O)=O)[CH2:10][CH2:11][C:5]=2[CH:4]=1.C(=O)=O.CC(C)=O.[Na]>N>[CH3:1][O:2][C:3]1[CH:23]=[CH:22][C:6]2[CH2:7][CH2:8][NH:9][CH2:10][CH2:11][C:5]=2[CH:4]=1 |f:1.2,^1:30|
|


|
Name
|
7-Methoxy-3-(toluene-4-sulfonyl)-2,3,4,5-tetrahydro-1H-benzo[d]azepine
|
|
Quantity
|
3.9 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC2=C(CCN(CC2)S(=O)(=O)C2=CC=C(C=C2)C)C=C1
|
|
Name
|
CO2 acetone
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)=O.CC(=O)C
|
|
Name
|
|
|
Quantity
|
3 g
|
|
Type
|
reactant
|
|
Smiles
|
[Na]
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
N
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
to stir for one hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
was carefully added in small pieces (dark blue color observed)
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction was quenched by the addition of solid ammonium chloride
|
|
Type
|
ADDITION
|
|
Details
|
followed by careful addition of diethyl ether (30 mL)
|
|
Type
|
ADDITION
|
|
Details
|
Water was then carefully added (50 mL)
|
|
Type
|
CUSTOM
|
|
Details
|
the layers separated
|
|
Type
|
EXTRACTION
|
|
Details
|
The organic layer was extracted with 1 N hydrochloric acid (2×50 mL)
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with 10% methanol/methylene chloride (3×50 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic extracts were dried (magnesium sulfate)
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|


Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=CC2=C(CCNCC2)C=C1
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |